molecular formula C16H15F3N2O4S B2978988 3,5-dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-4-sulfonamide CAS No. 1421449-06-0

3,5-dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-4-sulfonamide

Cat. No.: B2978988
CAS No.: 1421449-06-0
M. Wt: 388.36
InChI Key: HQEMLGVNMXCYDO-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H15F3N2O4S and its molecular weight is 388.36. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Synthesis

  • Sulfonamide-derived Compounds and Metal Complexes : Sulfonamide-derived ligands and their transition metal complexes have been synthesized and characterized, showing moderate to significant antibacterial activity and good antifungal activity against various strains. These compounds provide insights into the role of sulfonamide derivatives in pharmaceutical and biological applications (Chohan & Shad, 2011).
  • Novel Synthesis Approaches : Novel sulfonamide derivatives of 5-substituted-3-methylisoxazole were synthesized from 3,5-dimethylisoxazole, offering a pathway to create aryl/heteroaryl- and aminovinylsubstituted derivatives for further study (Filimonov et al., 2006).

Biological Evaluation

  • Antibacterial and Antifungal Activities : The sulfonamide-derived compounds and their metal complexes exhibit antibacterial and antifungal properties, highlighting their potential in therapeutic applications against infections (Chohan & Shad, 2011).
  • Tautomeric Behavior and Spectroscopic Studies : Investigation into the tautomeric behavior of sulfonamide derivatives provides insights into their pharmaceutical and biological activities, emphasizing the importance of molecular conformation in their effectiveness (Erturk et al., 2016).

Molecular Docking and DFT Calculations

  • Molecular Docking Studies : Sulfonamide derivatives have been studied for their antitumor activity and interaction with biological targets, offering a foundation for the development of novel therapeutic agents (Fahim & Shalaby, 2019).

Properties

IUPAC Name

3,5-dimethyl-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O4S/c1-11-15(12(2)25-21-11)26(22,23)20-8-3-4-9-24-14-7-5-6-13(10-14)16(17,18)19/h5-7,10,20H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEMLGVNMXCYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.